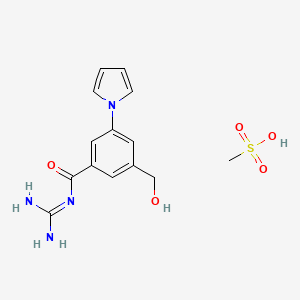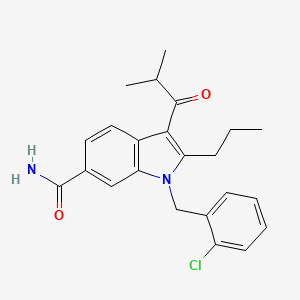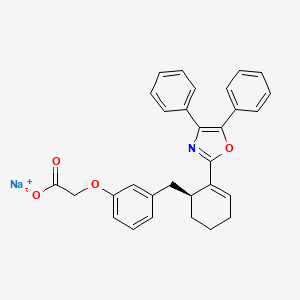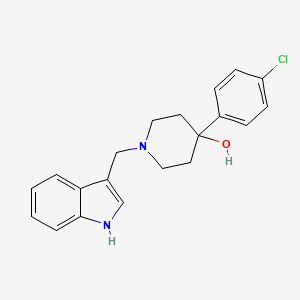
L-741626
Overview
Description
L-741,626 is a chemical compound known for its role as a potent and selective antagonist for the dopamine receptor D2. It has good selectivity over the related D3 and D4 subtypes and other receptors . This compound is widely used in laboratory research to study brain function, particularly in distinguishing D2 mediated responses from those produced by the closely related D3 subtype .
Mechanism of Action
Target of Action
L-741,626, also known as 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole, is a potent and selective antagonist for the dopamine receptor D2 . It has good selectivity over the related D3 and D4 subtypes and other receptors .
Mode of Action
As a selective D2 dopamine receptor antagonist, L-741,626 binds to the D2 receptors with a Ki value of 2.4 nM . This binding inhibits the activity of the D2 receptors, thereby preventing the effects of dopamine .
Biochemical Pathways
The primary biochemical pathway affected by L-741,626 is the dopaminergic pathway . By antagonizing the D2 receptors, L-741,626 inhibits the effects of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, memory, and other functions .
Pharmacokinetics
It is known to be soluble in dmso and ethanol, but insoluble in water . This suggests that its bioavailability may be influenced by the administration route and the presence of these solvents.
Result of Action
The antagonism of D2 receptors by L-741,626 results in the inhibition of dopamine’s effects. This can lead to changes in various physiological processes regulated by dopamine, such as reward, motivation, and memory . It’s worth noting that L-741,626 is primarily used for laboratory research into brain function .
Action Environment
The action of L-741,626 can be influenced by various environmental factors. For instance, the presence of dopamine in the system can compete with L-741,626 for binding to the D2 receptors. Additionally, the pH and temperature of the environment may affect the stability and efficacy of L-741,626 .
Biochemical Analysis
Biochemical Properties
L-741,626 plays a significant role in biochemical reactions involving dopamine receptors. It interacts primarily with the dopamine D2 receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, preventing dopamine from binding and activating the receptor. The compound has a high affinity for the D2 receptor, with a dissociation constant (Ki) of 2.4 nM. It also exhibits lower affinity for the D3 and D4 receptors, with Ki values of 100 nM and 220 nM, respectively . By blocking the D2 receptor, L-741,626 can modulate various downstream signaling pathways and physiological responses.
Cellular Effects
L-741,626 exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits dopamine-mediated signaling by blocking the D2 receptor. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, L-741,626 has been shown to reduce the activity of adenylate cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a key second messenger in cellular signaling. By decreasing cAMP levels, L-741,626 can alter the activity of protein kinase A (PKA) and other downstream effectors, ultimately affecting cellular function and behavior .
Molecular Mechanism
The molecular mechanism of action of L-741,626 involves its binding to the dopamine D2 receptor. As an antagonist, L-741,626 binds to the receptor’s active site, preventing dopamine from binding and activating the receptor. This binding interaction inhibits the receptor’s ability to initiate downstream signaling cascades, such as the inhibition of adenylate cyclase and the reduction of cAMP levels. Additionally, L-741,626 can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in dopamine signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-741,626 can change over time due to factors such as stability, degradation, and long-term cellular responses. L-741,626 is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or other chemical changes. Long-term exposure to L-741,626 can lead to adaptive responses in cells, such as changes in receptor expression or signaling pathway activity. These temporal effects should be carefully considered when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of L-741,626 can vary with different dosages in animal models. At low doses, L-741,626 can effectively block the D2 receptor and modulate dopamine signaling without causing significant adverse effects. At higher doses, the compound may produce toxic or adverse effects, such as motor impairments or changes in behavior. Threshold effects may also be observed, where a certain dose is required to achieve a measurable effect on dopamine signaling or cellular function .
Metabolic Pathways
L-741,626 is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors involved in the synthesis, degradation, and regulation of dopamine and its receptors. For example, L-741,626 can influence the activity of enzymes such as tyrosine hydroxylase, which is involved in dopamine synthesis, and monoamine oxidase, which is involved in dopamine degradation. By modulating these metabolic pathways, L-741,626 can affect the overall levels and activity of dopamine in the brain .
Transport and Distribution
L-741,626 is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on dopamine receptors. Within cells, L-741,626 may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can also be influenced by factors such as lipid solubility and tissue permeability .
Subcellular Localization
The subcellular localization of L-741,626 can affect its activity and function. L-741,626 is primarily localized to the plasma membrane, where it interacts with dopamine receptors. It may also be found in other cellular compartments, such as endosomes or lysosomes, where it can influence receptor trafficking and degradation. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the localization and activity of L-741,626 .
Preparation Methods
L-741,626 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for L-741,626 are not widely documented, but the compound is generally prepared in research laboratories following established synthetic protocols .
Chemical Reactions Analysis
L-741,626 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-741,626 has several scientific research applications, including:
Comparison with Similar Compounds
L-741,626 is unique in its high selectivity for the D2 receptor compared to other similar compounds. Some similar compounds include:
Haloperidol: A well-known antipsychotic drug that also targets the D2 receptor but with less selectivity.
L-741,626 stands out due to its ability to distinguish between the D2 and D3 subtypes, making it particularly useful in research focused on these receptors .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLNMUONVVVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230974 | |
| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81226-60-0 | |
| Record name | 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81226-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-741,626 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-741,626?
A1: L-741,626 is a selective antagonist of dopamine D2 receptors. [, , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does L-741,626 interact with dopamine D2 receptors?
A2: L-741,626 binds to dopamine D2 receptors and blocks their activation by endogenous dopamine or exogenous agonists. [, , , , , , , , , , , , , , , , , , , , ]
Q3: Does L-741,626 show selectivity for dopamine D2 receptors over other subtypes like D3?
A3: While L-741,626 exhibits a preference for D2 receptors, research indicates it can also antagonize D3 receptors at higher concentrations. Its selectivity for D2 over D3 is a subject of ongoing investigation. [, , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of L-741,626 binding to dopamine D2 receptors?
A4: L-741,626, by antagonizing D2 receptors, can influence various physiological processes and behaviors, including:
- Reduced Nicotine and Food Intake: Studies show L-741,626 decreases operant responding for nicotine and food. []
- Attenuation of Cocaine Effects: L-741,626 can attenuate cocaine's discriminative stimulus effects and reduce cocaine-seeking behavior. []
- Modulation of Airway Smooth Muscle Function: Research indicates L-741,626 can inhibit forskolin-stimulated adenylyl cyclase activity in airway smooth muscle cells, potentially influencing airway relaxation. []
- Impact on Impulsivity: L-741,626 has been shown to attenuate amphetamine-induced behavioral disinhibition, a form of impulsivity. []
Q5: Does the effect of L-741,626 differ based on acute versus chronic administration?
A5: Yes, studies have shown that the effects of L-741,626 on dopamine-related behaviors, such as cocaine self-administration, can differ significantly between acute and chronic treatment. Tolerance may develop to some effects with chronic administration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


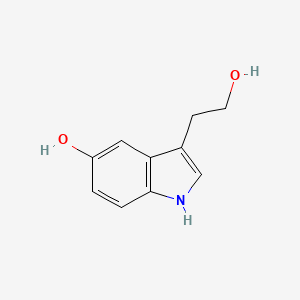
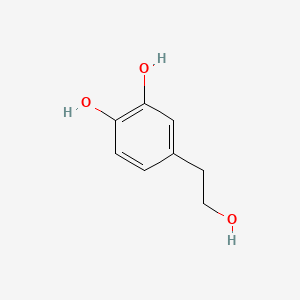
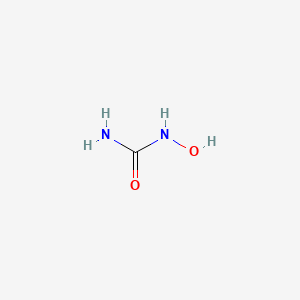
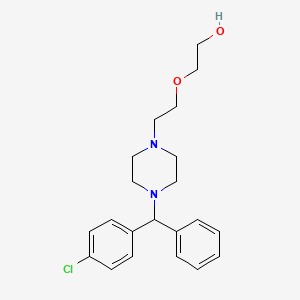
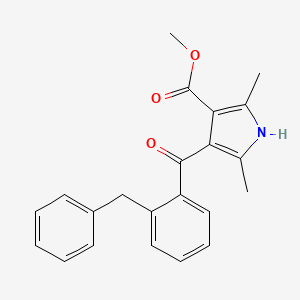
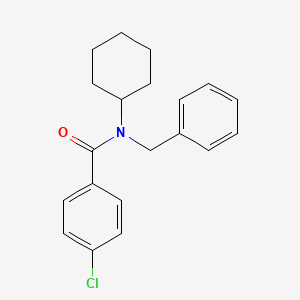

![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)
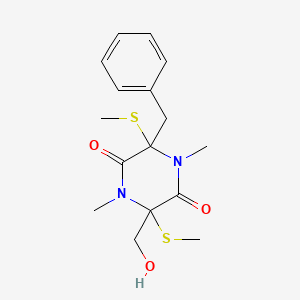
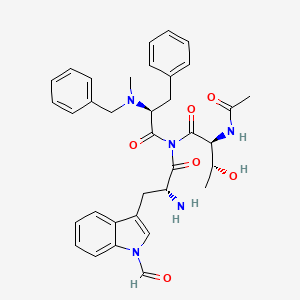
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)
